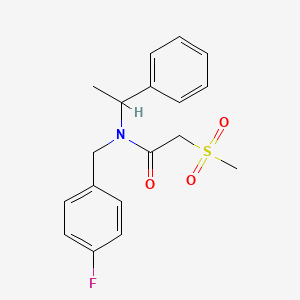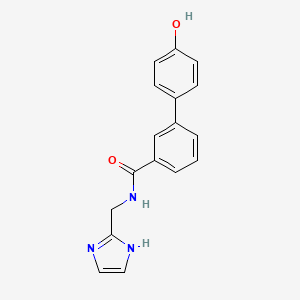![molecular formula C13H17ClN2O5S B5902791 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of CES involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. By inhibiting CAIX, CES suppresses the growth and proliferation of cancer cells and induces apoptosis. CES also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CES has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using CES in lab experiments is its potent anti-cancer activity. It has been shown to inhibit the growth and proliferation of various types of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using CES in lab experiments is its potential toxicity. Studies have shown that CES can cause liver damage and renal toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions related to CES that can be explored. One potential direction is to further investigate its potential applications in cancer therapy. Studies can be conducted to determine the efficacy and safety of CES in preclinical and clinical trials. Another potential direction is to explore its potential applications in the treatment of neurological disorders. Studies can be conducted to determine the optimal dosage and duration of treatment in animal models of neurological disorders. Finally, studies can be conducted to investigate the potential side effects and toxicity of CES in humans to determine its safety for clinical use.
合成方法
The synthesis of CES has been reported in various studies using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine, followed by the reaction with dioxane-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain CES in high yield and purity.
科学研究应用
CES has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CES is in the field of cancer research. Studies have shown that CES exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CES has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c14-10-1-3-11(4-2-10)22(18,19)16-6-5-15-13(17)12-9-20-7-8-21-12/h1-4,12,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODKRNBPHHUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)

![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)